molecular formula C15H26Cl2N2O2 B1318182 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine dihydrochloride CAS No. 1043512-12-4

2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine dihydrochloride

Cat. No.: B1318182
CAS No.: 1043512-12-4
M. Wt: 337.3 g/mol
InChI Key: OOAWXJBANIZAAQ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine dihydrochloride is a chemical compound that belongs to the class of phenethylamines This compound is characterized by the presence of a piperidine ring attached to a phenethylamine backbone, with methoxy groups at the 3 and 4 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and piperidine.

    Formation of Intermediate: The 3,4-dimethoxybenzaldehyde undergoes a reductive amination reaction with piperidine to form an intermediate compound.

    Final Product Formation: The intermediate is then subjected to further chemical reactions, such as hydrogenation, to yield the final product, 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine. The dihydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.

    Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various reduced derivatives.

Scientific Research Applications

2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, modulating their activity and influencing neurotransmission pathways. This can result in various pharmacological effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the piperidine ring.

    Mescaline: A naturally occurring compound with a similar phenethylamine backbone but with additional methoxy groups.

Uniqueness

2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine dihydrochloride is unique due to the presence of both the piperidine ring and the methoxy-substituted phenyl ring. This combination of structural features imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine dihydrochloride is a synthetic compound belonging to the class of phenethylamines, characterized by a piperidine ring attached to a methoxy-substituted phenyl group. Its potential biological activities have garnered attention in various fields, including pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C15H26Cl2N2O2, with a molecular weight of 305.29 g/mol. The compound features two methoxy groups at the 3 and 4 positions on the phenyl ring, which significantly influence its biological activity.

PropertyValue
Molecular FormulaC15H26Cl2N2O2
Molecular Weight305.29 g/mol
IUPAC Name2-(3,4-dimethoxyphenyl)-2-piperidin-1-ylethanamine; dihydrochloride
InChI KeyOOAWXJBANIZAAQ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors in the central nervous system (CNS). It is believed to modulate the activity of serotonin and dopamine receptors, which are critical in various neurological processes. The presence of methoxy groups may enhance lipophilicity and receptor affinity, contributing to its pharmacological effects.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects:

  • Dopaminergic Activity : The compound has shown potential in modulating dopaminergic pathways, which may be beneficial in treating conditions such as Parkinson's disease and schizophrenia.
  • Serotonergic Activity : Its interaction with serotonin receptors suggests possible applications in managing depression and anxiety disorders.
  • Antidepressant-like Effects : In animal models, compounds similar to this one have demonstrated antidepressant-like effects through behavioral assays.

Antimicrobial Activity

Preliminary studies have suggested that derivatives of piperidine compounds exhibit antimicrobial properties:

  • Antibacterial Activity : The compound has been evaluated against various bacterial strains, showing promising results with minimum inhibitory concentration (MIC) values indicating effective inhibition against Gram-positive and Gram-negative bacteria.
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.020
Bacillus subtilis0.015

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Antidepressant Activity : A study published in the Journal of Medicinal Chemistry reported that analogs of 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine exhibited significant antidepressant-like behavior in rodent models when administered at varying doses.
  • Antimicrobial Evaluation : Another research article highlighted the antimicrobial efficacy of piperidine derivatives, including this compound, against pathogenic bacteria and fungi. The results indicated that certain structural modifications could enhance bioactivity.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-piperidin-1-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2.2ClH/c1-18-14-7-6-12(10-15(14)19-2)13(11-16)17-8-4-3-5-9-17;;/h6-7,10,13H,3-5,8-9,11,16H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAWXJBANIZAAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CN)N2CCCCC2)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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